

# Technical Support Center: Stability Testing of 225Ac-PSMA-Trillium Formulations

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## Compound of Interest

Compound Name: PSMA-trillium

CAS No.: 3036415-37-6

Cat. No.: B15610312

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 225Ac-**PSMA-Trillium** formulations.

## Frequently Asked Questions (FAQs)

**Q1:** What are the critical parameters to monitor during the stability testing of 225Ac-**PSMA-Trillium**?

**A1:** The most critical parameter is the Radiochemical Purity (RCP), which is defined as the ratio of the intact radiopharmaceutical to other radioactive components, including products of radiolysis.<sup>[1]</sup> Key factors influencing RCP and stability that should be monitored include pH, storage temperature, and the presence of stabilizers.

**Q2:** Why is there a recommended waiting period after radiolabeling before performing quality control checks?

**A2:** Quality control of 225Ac-**PSMA-Trillium** is typically based on the measurement of its daughter nuclide, Francium-221 (221Fr), which has a gamma emission at 218 keV that is

easier to detect than the emissions from  $^{225}\text{Ac}$  itself.[2][3] A waiting period of approximately 30 minutes allows for a secular equilibrium to be established between  $^{225}\text{Ac}$  (half-life: 9.9 days) and  $^{221}\text{Fr}$  (half-life: 4.8 minutes).[2][3] This equilibrium ensures that the activity of  $^{221}\text{Fr}$  is a reliable measure of the  $^{225}\text{Ac}$  activity.[3]

Q3: What are common causes of decreased Radiochemical Purity (RCP) over time?

A3: Decreased RCP is often due to radiolysis, where the high-energy alpha particles emitted by  $^{225}\text{Ac}$  and its daughter radionuclides damage the **PSMA-Trillium** molecule. This can lead to the release of free  $^{225}\text{Ac}$  or the formation of radiolabeled impurities. Factors that can accelerate this degradation include the absence or insufficient concentration of radical scavengers (quenchers) and improper storage conditions.

Q4: What is the role of an albumin-binding moiety in  $^{225}\text{Ac}$ -**PSMA-Trillium** and how might it affect stability?

A4:  $^{225}\text{Ac}$ -**PSMA-Trillium** includes a customized albumin-binding component designed to prolong its circulation time in the blood, potentially enhancing tumor uptake and reducing side effects in organs like the salivary glands.[4][5][6] Preclinical studies have shown that this formulation has a relatively slow pharmacokinetic profile.[4] While this moiety is crucial for its in vivo behavior, its impact on in vitro formulation stability should be assessed, although preclinical data for  $^{225}\text{Ac}$ -**PSMA-Trillium** has demonstrated good stability for up to 48 hours.  
[7]

## Troubleshooting Guide

Issue 1: Low initial Radiochemical Purity (RCP < 95%) immediately after labeling.

Possible Cause	Suggested Solution
Suboptimal pH of reaction mixture	Ensure the pH of the reaction buffer is within the optimal range for labeling. The quality of <sup>225</sup> Ac-labeled DOTA-radiopharmaceuticals is highly dependent on pH.[8]
Incorrect molar ratio of precursor to <sup>225</sup> Ac	Optimize the molar ratio of the PSMA-Trillium precursor to <sup>225</sup> Ac. For similar compounds like <sup>225</sup> Ac-PSMA-617, a 30:1 ligand to metal ratio has been shown to yield high RCP.[9]
Inefficient heating (temperature/time)	Verify the temperature and duration of the heating step. For <sup>225</sup> Ac-PSMA-617, heating at 90-95°C for 6-25 minutes has been reported to be effective.[2][9]
Presence of metal ion impurities	Use high-purity reagents and acid-washed vials to avoid contamination with competing metal ions.

Issue 2: Rapid degradation of the formulation (significant drop in RCP within 3-24 hours).

Possible Cause	Suggested Solution
Insufficient concentration of stabilizers (quenchers)	Add or increase the concentration of radical scavengers such as ascorbic acid, gentisic acid, or ethanol to the formulation immediately after labeling to mitigate radiolysis.[1][2] The addition of an ascorbate buffer has been shown to improve stability.[3]
Improper storage conditions	Store the formulation at the recommended temperature (typically room temperature) and protect it from light, unless otherwise specified.
High radioactive concentration	If feasible, dilute the final product to reduce the effects of radiolysis. However, be aware that dilution with saline immediately before administration can sometimes reduce stability and should be done promptly before injection.[2]

## Quantitative Data on Stability

The following tables summarize stability data for similar <sup>225</sup>Ac-PSMA compounds, which can serve as a reference for expected stability profiles.

Table 1: Stability of [<sup>225</sup>Ac]Ac-PSMA-I&T Formulation[2][3]

Time Point	Radiochemical Purity (RCP)
0 hours	> 90%
3 hours	> 90%
24 hours	Decreased stability observed

Note: Stability was maintained for up to 3 hours with the addition of quenchers.[2][3]

Table 2: Stability of [<sup>225</sup>Ac]Ac-PSMA-617 Formulations Under Different Conditions[10]

Formulation Group	RCP at 0 hours (Mean ± SD)	RCP at 24 hours (Mean ± SD)
Group E (suboptimal conditions)	74.7%	7.9%
Group I (optimized conditions)	93.7 ± 2.4%	~90%

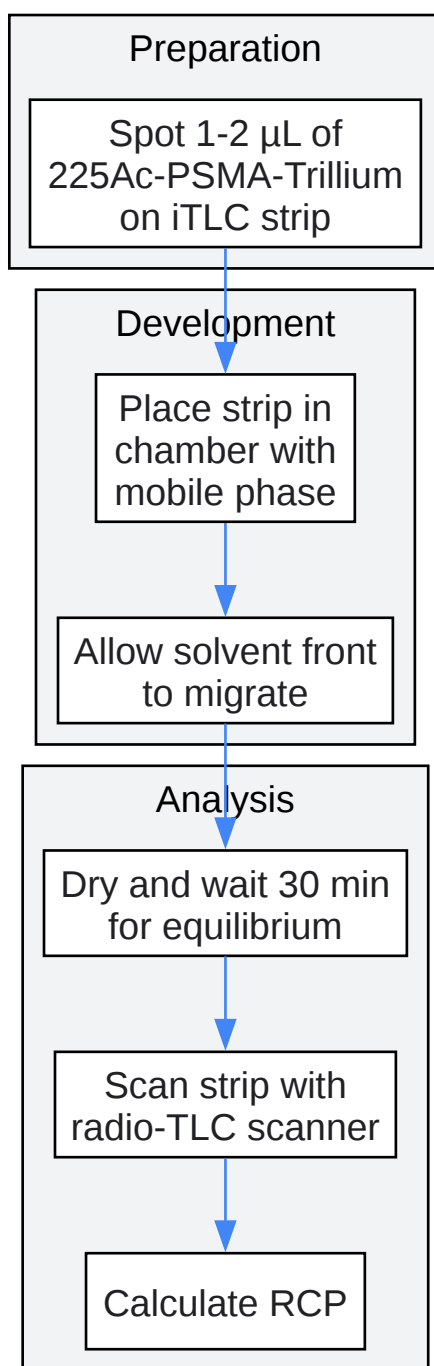
Note: This data highlights the critical impact of optimized radiolabeling conditions on the stability of the final product.[\[10\]](#)

## Experimental Protocols & Workflows

### Protocol 1: Determination of Radiochemical Purity (RCP) using radio-TLC

This protocol is a standard method for assessing the RCP of <sup>225</sup>Ac-labeled radiopharmaceuticals.[\[2\]](#)[\[9\]](#)[\[10\]](#)

- Preparation: Spot a small volume (1-2 µL) of the <sup>225</sup>Ac-**PSMA-Trillium** formulation onto an instant thin-layer chromatography (iTLC) strip.
- Development: Develop the iTLC strip using a suitable mobile phase. A common mobile phase is 0.1 M sodium citrate, in which the labeled compound remains at the origin while free <sup>225</sup>Ac moves with the solvent front.[\[9\]](#) Another option is a mixture of acetonitrile and water (50:50).[\[10\]](#)
- Equilibration: After development, allow the strip to dry and then store it for at least 30 minutes to allow <sup>225</sup>Ac to reach secular equilibrium with its daughter nuclide <sup>221</sup>Fr.[\[9\]](#)[\[11\]](#)
- Analysis: Scan the strip using a radio-TLC scanner or analyze it with a gamma counter to quantify the distribution of radioactivity.
- Calculation: Calculate the RCP using the following formula:  $RCP (\%) = (\text{Counts at origin} / \text{Total counts on the strip}) \times 100$



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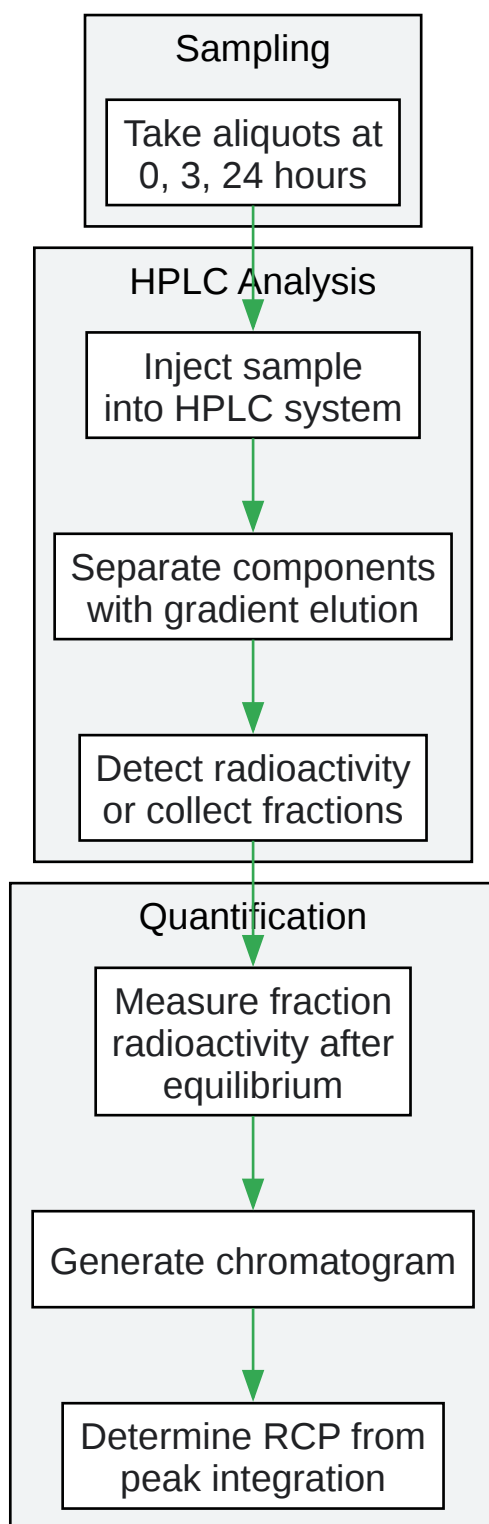
Workflow for Radio-TLC Analysis.

## Protocol 2: Stability Assessment using radio-HPLC

High-Performance Liquid Chromatography (HPLC) provides a more detailed analysis of the formulation's composition, separating the intact radiopharmaceutical from free  $^{225}\text{Ac}$  and any

radiolabeled degradation products.<sup>[2]</sup><sup>[10]</sup>

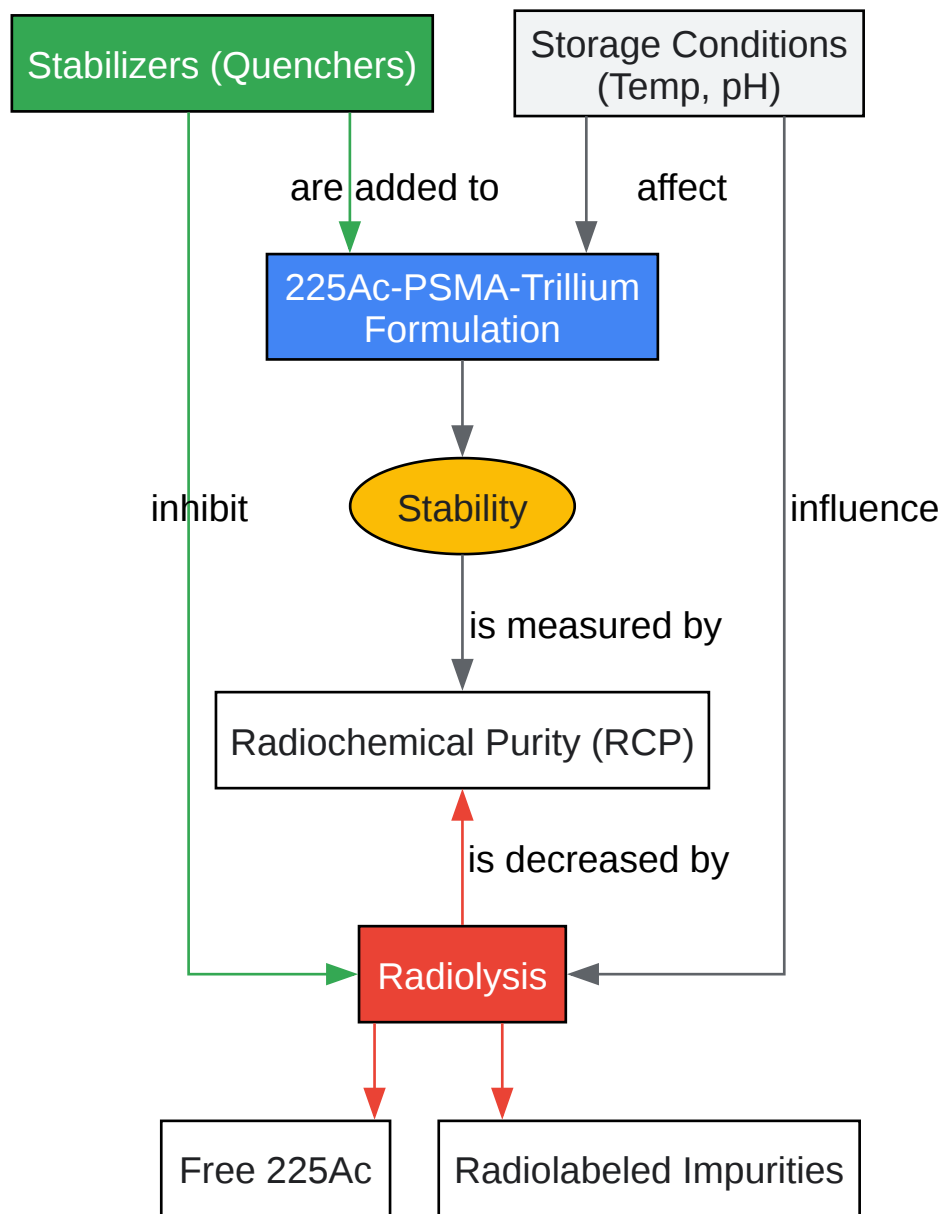
- **Sample Preparation:** At specified time points (e.g., 0, 3, 24 hours) after formulation, take an aliquot of the **225Ac-PSMA-Trillium** solution stored under defined conditions.
- **Injection:** Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.
- **Elution:** Run a gradient elution method to separate the components based on their hydrophobicity.
- **Fraction Collection (if applicable):** If an in-line radioactivity detector is not available, collect fractions of the eluate at regular intervals.
- **Radioactivity Measurement:** After waiting for secular equilibrium, measure the radioactivity in each fraction using a gamma counter.
- **Data Analysis:** Plot the radioactivity of each fraction versus time to generate a chromatogram. The percentage of radioactivity in the peak corresponding to the intact **225Ac-PSMA-Trillium** represents the RCP.



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Workflow for Radio-HPLC Stability Assessment.

## Logical Relationships



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Factors Influencing Formulation Stability.

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